

# 1,3-Difluoropropane CAS number and chemical identifiers

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## Compound of Interest

Compound Name: 1,3-Difluoropropane

Cat. No.: B1362545

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## An In-depth Technical Guide to 1,3-Difluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-difluoropropane** (CAS No. 462-39-5), a fluorinated organic compound with applications in chemical synthesis. This document details its chemical identifiers, physicochemical properties, and outlines experimental protocols for its synthesis and characterization.

## Core Data Presentation

### Chemical Identifiers

A comprehensive list of identifiers for **1,3-difluoropropane** is provided in Table 1, facilitating its unambiguous identification in literature and databases.

Identifier Type	Value
CAS Number	462-39-5[1][2][3]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> F <sub>2</sub> [1][2][3]
IUPAC Name	1,3-difluoropropane[2]
InChI	InChI=1S/C3H6F2/c4-2-1-3-5/h1-3H2[2]
InChIKey	OOLOYCGJRJFTPM-UHFFFAOYSA-N[2]
Canonical SMILES	C(CF)CF[2]
PubChem CID	68041[2]
DSSTox Substance ID	DTXSID70196762[2]
Synonyms	Propane, 1,3-difluoro-; R 272fa[2]

## Physicochemical Properties

The key physical and chemical properties of **1,3-difluoropropane** are summarized in Table 2. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	80.08 g/mol [2]
Appearance	Colorless gas with a faint sweet odor[2]
Boiling Point	-24.7 °C[2]
Melting Point	-135.2 °C[2]
Solubility	Highly soluble in water; soluble in ethanol and acetone[2]
Flammability	Flammable liquid and gas[4]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1,3-difluoropropane** are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

## Synthesis of 1,3-Difluoropropane from 1,3-Propanediol

This protocol describes the synthesis of **1,3-difluoropropane** via the deoxofluorination of 1,3-propanediol using (diethylamino)sulfur trifluoride (DAST).

Materials:

- 1,3-Propanediol
- (Diethylamino)sulfur trifluoride (DAST)
- Anhydrous dichloromethane (DCM)
- Ice water
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a fume hood, dissolve 1,3-propanediol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath.

- Slowly add (diethylamino)sulfur trifluoride (DAST) (2.2 equivalents) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
- Carefully quench the reaction by the slow addition of ice water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield crude **1,3-difluoropropane**.
- Further purification can be achieved by fractional distillation.

## Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring  $^1\text{H}$  and  $^{19}\text{F}$  NMR spectra of **1,3-difluoropropane**.

Materials:

- Purified **1,3-difluoropropane**
- Deuterated chloroform ( $\text{CDCl}_3$ )
- NMR tubes
- High-resolution NMR spectrometer

Procedure:

- Sample Preparation: Prepare a solution by dissolving a small amount of **1,3-difluoropropane** in deuterated chloroform ( $\text{CDCl}_3$ ) in an NMR tube.

- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Lock the magnetic field on the deuterium signal of the solvent and optimize the field homogeneity (shimming).
- **$^1\text{H}$  NMR Acquisition:** Tune the instrument to the proton resonance frequency. Acquire the spectrum using a standard pulse sequence.
- **$^{19}\text{F}$  NMR Acquisition:** Tune the spectrometer to the fluorine-19 resonance frequency. Acquire the spectrum.
- **Data Processing:** Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing, and baseline correction.

## Characterization by Gas Chromatography (GC)

This protocol provides a general method for the analysis of **1,3-difluoropropane** purity using gas chromatography.

Materials:

- Purified **1,3-difluoropropane**
- Gas chromatograph with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)
- Appropriate GC column (e.g., non-polar phase column)
- Carrier gas (e.g., Helium or Nitrogen)

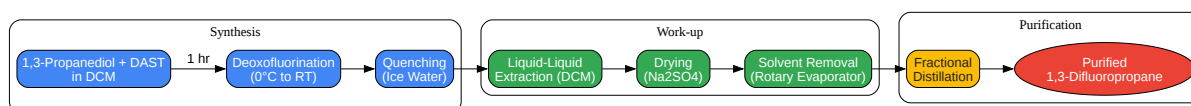
Procedure:

- **Instrument Setup:** Install the appropriate column and set the operating conditions (injector temperature, oven temperature program, detector temperature, and carrier gas flow rate).
- **Sample Injection:** Inject a small volume of the gaseous **1,3-difluoropropane** into the GC inlet.
- **Data Acquisition:** Record the chromatogram.

- Analysis: Identify the peak corresponding to **1,3-difluoropropane** based on its retention time and calculate the purity based on the peak area percentage.

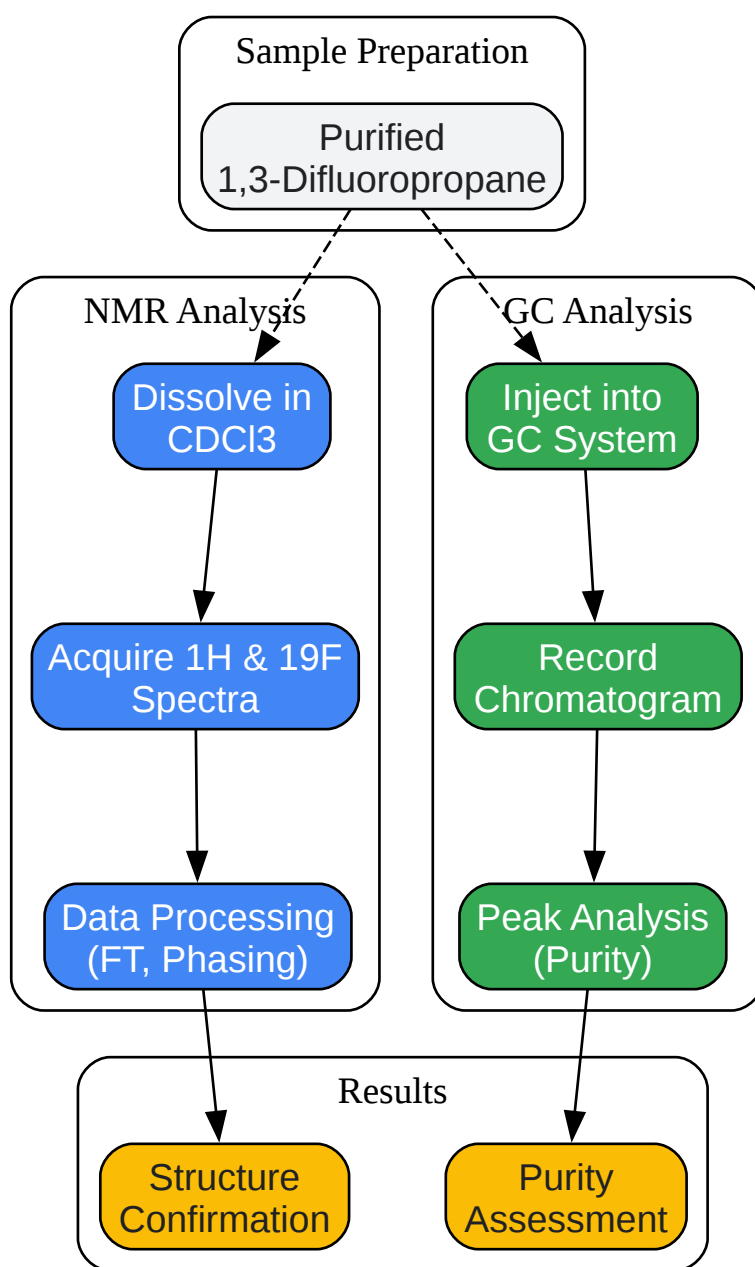
## Mandatory Visualizations

The following diagrams illustrate key workflows related to **1,3-difluoropropane**.



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Caption: Workflow for the synthesis and purification of **1,3-difluoropropane**.



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Caption: Analytical workflow for the characterization of **1,3-difluoropropane**.

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## References

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